3-Fluoro vs. Non-Fluorinated Adamantyl: hsEH Inhibitory Potency Modulation
In a direct head-to-head comparison within the same urea-based sEH inhibitor scaffold, the introduction of a single fluorine atom at the 3-position of the adamantyl group reduces hsEH inhibitory potency by a factor of 7.25 relative to the parent non-fluorinated adamantyl analog [1]. The 3-fluoroadamantyl-COCH3 derivative exhibited an hsEH IC50 of 58 nM, whereas the corresponding non-fluorinated adamantyl-COCH3 analog achieved an hsEH IC50 of 8 nM [1]. This demonstrates that the bridgehead fluorine atom significantly modulates target engagement and cannot be considered a silent substitution in drug design.
| Evidence Dimension | hsEH enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 58 nM (3-Fluoroadamantyl-COCH3 urea derivative; structurally analogous at the adamantyl position to the target compound) |
| Comparator Or Baseline | 8 nM (Adamantyl-COCH3 urea derivative; non-fluorinated parent) |
| Quantified Difference | 7.25-fold reduction in potency upon mono-fluorination at the adamantyl 3-position (58 nM vs 8 nM) |
| Conditions | Recombinant human sEH enzyme assay; IC50 determined in duplicate as reported in PMC3529200 Table 1 |
Why This Matters
For procurement decisions in sEH-targeted drug discovery, the 7.25-fold potency differential quantifies the functional consequence of 3-fluoro substitution and supports selection of the appropriate adamantyl building block based on the desired SAR profile.
- [1] PMC3529200 Table 1. Compounds 14a (Adamantyl, COCH3, hsEH IC50 = 8 nM) and 14b (3-Fluoroadamantyl, COCH3, hsEH IC50 = 58 nM). Published 2011. View Source
